![molecular formula C11H14N2O2 B1519506 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1010898-45-9](/img/structure/B1519506.png)
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MEDHPC) is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the dihydropyridine family, which has been widely studied in recent years due to its potential therapeutic effects. MEDHPC is a highly versatile compound, and its properties have been studied in both laboratory and clinical settings.
Scientific Research Applications
Synthesis and Spectroscopic Analysis
Pyridine derivatives including 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been synthesized and analyzed through spectroscopy. The study conducted by Cetina et al. (2010) involved the synthesis of three pyridine derivatives, exploring their structural features using IR and electronic spectroscopy. The optical properties of these compounds were studied through UV–vis absorption and fluorescence spectroscopy, examining the effects of substituents on emission spectra. Additionally, the structures of some compounds were confirmed via single crystal X-ray diffraction method Cetina, Tranfić, Sviben, & Jukić, 2010.
Physical Properties in Solutions
The physical properties of novel dihydropyridine derivatives, including density, sound speed, and viscosity, were investigated by Baluja and Talaviya (2016) in dimethyl sulfoxide at different temperatures. This study provided insights into the solute-solvent and solute-solute interactions, giving a glimpse into the structure-making or structure-breaking behavior of these compounds Baluja & Talaviya, 2016.
Photosensitivity and Optoelectronic Applications
Roushdy et al. (2019) conducted a study on the photosensitivity and optoelectronic properties of a dihydropyridine derivative. They focused on the electronic absorption and the heterojunction based on the compound, revealing its potential in optoelectronic devices due to increased photocurrent and photosensitivity with illumination intensity Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019.
properties
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-9(2)13(4-5-15-3)11(14)10(8)7-12/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNFQFKQSIYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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